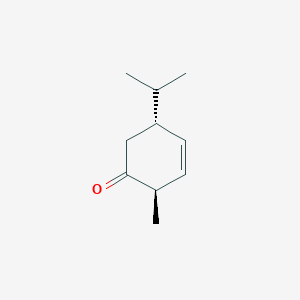

(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one, commonly known as Carvone, is a natural terpene found in various plants such as spearmint, dill, and caraway. It has been widely studied for its potential applications in the fields of medicine and agriculture due to its unique chemical structure and properties. In

Scientific Research Applications

Carvone has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, carvone has been used as a natural insecticide and repellent due to its strong odor and flavor. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In the food industry, carvone is widely used as a flavoring agent due to its pleasant aroma and taste.

Mechanism Of Action

The mechanism of action of carvone is not fully understood. However, it has been shown to interact with various molecular targets in the body such as ion channels, enzymes, and receptors. For example, carvone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to interact with the GABA-A receptor, which is a target for many anxiolytic drugs.

Biochemical And Physiological Effects

Carvone has been shown to have various biochemical and physiological effects in the body. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can help prevent the growth of bacteria and fungi. In addition, carvone has been shown to have analgesic properties, which can help reduce pain and inflammation.

Advantages And Limitations For Lab Experiments

Carvone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time without significant degradation. However, carvone has some limitations for use in lab experiments. It has a strong odor and flavor, which can interfere with some assays and experiments. In addition, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of carvone. One potential direction is the development of new synthetic methods for carvone that are more efficient and environmentally friendly. Another potential direction is the study of carvone's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of carvone and its potential interactions with other drugs and compounds.

Synthesis Methods

Carvone can be synthesized through various methods such as the oxidation of limonene, which is a natural compound found in citrus fruits. Another method involves the reduction of carvone oxide, which is a byproduct of the limonene oxidation process. The synthesis of carvone can also be achieved through the isomerization of dihydrocarvone, which is a derivative of limonene. These methods have been extensively studied and optimized to achieve high yields and purity.

properties

CAS RN |

114883-60-2 |

|---|---|

Product Name |

(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one |

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2R,5R)-2-methyl-5-propan-2-ylcyclohex-3-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

RRLYQERZLQXIKZ-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1C=C[C@H](CC1=O)C(C)C |

SMILES |

CC1C=CC(CC1=O)C(C)C |

Canonical SMILES |

CC1C=CC(CC1=O)C(C)C |

synonyms |

3-Cyclohexen-1-one,2-methyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.